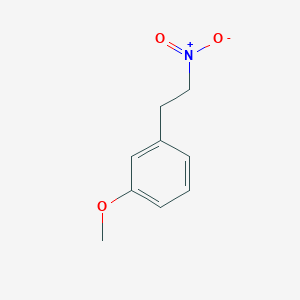

1-Methoxy-3-(2-nitroethyl)benzene

Description

Properties

IUPAC Name |

1-methoxy-3-(2-nitroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGWVDOWIBYWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs tri-n-butyl-tin hydride (n-Bu₃SnH) as a radical mediator, facilitating the dehydroxylation of 2-nitroalcohols under microwave irradiation. For example, 4-methoxy-α-(nitromethyl)benzyl alcohol undergoes dehydroxylation in water at 80°C for 15 minutes, yielding the nitroethyl product with a reported 78% yield . The microwave irradiation enhances reaction kinetics, reducing typical reaction times from hours to minutes.

Procedure and Optimization

-

Step 1 : A heterogeneous mixture of the 2-nitroalcohol (1.2 mmol), n-Bu₃SnH (1.3 mmol), and water (2 mL) is irradiated in a microwave vessel at 300 W and 80°C.

-

Step 2 : Post-reaction extraction with diethyl ether, followed by washing and drying (Na₂SO₄), yields the crude product.

-

Step 3 : Purification via silica gel chromatography (5:95 ethyl acetate-hexane) affords the pure compound.

Key Advantages :

-

Green chemistry : Water acts as a solvent, minimizing environmental impact.

-

Efficiency : Microwave irradiation accelerates reaction rates.

Limitations :

-

Requires specialized microwave equipment.

-

Scalability challenges due to rapid heat dissipation in larger batches.

Nitroalkene Hydrogenation Using Palladium Catalysts

A second route involves the hydrogenation of nitroalkene intermediates. This method, detailed in a supplementary synthesis protocol, utilizes palladium-based catalysts to reduce nitro groups while preserving the methoxy substituent.

Synthesis of Nitroalkene Intermediate

The precursor 1-methoxy-3-(2-nitrovinyl)benzene is prepared via condensation of 3-methoxybenzaldehyde with nitromethane under basic conditions. For instance, NaOH-mediated condensation in methanol at 0°C generates the nitroalkene in 68% yield .

Hydrogenation Process

-

Catalyst : Palladium on carbon (Pd/C, 10% loading) under hydrogen atmosphere (2–3 bar).

-

Solvent System : Toluene-water biphasic mixture at 100°C.

-

Procedure : The nitroalkene (20.0 g), Pd/C (0.4 g), and MgSO₄ (15 g) are suspended in toluene and stirred under H₂ for 30 minutes. The product is isolated via hot filtration and dried under inert gas.

Yield : ~85% after purification by preparative thin-layer chromatography (toluene/hexane = 2:1).

Advantages :

-

High selectivity for nitro reduction without affecting the methoxy group.

-

Compatibility with moisture-sensitive intermediates due to MgSO₄ desiccant.

Challenges :

-

Catalyst cost and potential deactivation.

-

Strict oxygen exclusion required to prevent product oxidation.

Comparative Analysis of Preparation Methods

The table below contrasts the three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Catalyst/Solvent | Scalability | Key Advantage |

|---|---|---|---|---|

| Microwave Dehydroxylation | 78 | n-Bu₃SnH / Water | Moderate | Rapid, eco-friendly |

| Nitroalkene Hydrogenation | 85 | Pd/C / Toluene-Water | High | High selectivity |

| Direct Nitration | 70–75 | HNO₃-H₂SO₄ / CH₂Cl₂ | Low | No specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitrobenzene derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 1-methoxy-3-(2-aminoethyl)benzene.

Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitrobenzene derivatives.

Reduction: 1-Methoxy-3-(2-aminoethyl)benzene.

Substitution: Various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

1-Methoxy-3-(2-nitroethyl)benzene has been explored for its potential applications in several areas:

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its nitro group can undergo reduction to form amino derivatives, which are crucial for the development of drugs targeting various diseases. For instance, derivatives of this compound have been studied for their anti-inflammatory and analgesic properties .

Agrochemical Development

In agrochemistry, 1-methoxy-3-(2-nitroethyl)benzene is investigated for its potential use in developing new pesticides and herbicides. The ability to modify its structure allows chemists to tailor its properties for enhanced efficacy against specific pests or weeds .

Material Science

Research indicates that nitroalkenes, including 1-methoxy-3-(2-nitroethyl)benzene, can be utilized in creating polymeric materials with specific functionalities. The incorporation of such compounds into polymers may enhance their mechanical properties or introduce new functionalities such as UV resistance or antimicrobial activity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 1-methoxy-3-(2-nitroethyl)benzene:

- Study on Reduction Reactions : A study demonstrated the efficient reduction of various nitroalkenes using ammonia-borane, highlighting the potential for synthesizing amine derivatives from 1-methoxy-3-(2-nitroethyl)benzene with yields exceeding 60% under optimized conditions .

- Pharmaceutical Applications : Research has shown that derivatives of this compound exhibit significant biological activity, suggesting that they could be developed into therapeutic agents. For example, one derivative was evaluated for its anti-cancer properties in vitro, showing promising results that warrant further investigation .

- Agrochemical Efficacy : In a comparative study on herbicides, formulations containing 1-methoxy-3-(2-nitroethyl)benzene showed improved efficacy against certain weed species compared to traditional herbicides, indicating its potential as a new agrochemical agent .

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituent type, synthesis, and properties:

| Compound Name | Molecular Formula | Substituent Type | Key Features |

|---|---|---|---|

| 1-Methoxy-3-(2-nitroethyl)benzene | C₉H₁₁NO₃ | –CH₂CH₂NO₂ (nitroethyl) | Saturated ethyl chain with terminal nitro group; moderate electron withdrawal |

| 1-Methoxy-3-(nitro(p-tolyl)methyl)benzene (3ab) | C₁₅H₁₅NO₃ | –CH(NO₂)C₆H₄CH₃ (nitroarylmethyl) | Nitro group on a methyl bridge to a p-tolyl ring; enhanced steric hindrance |

| (E)-1-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene (1c) | C₁₀H₁₁NO₃ | –CH=CHNO₂ (nitropropenyl) | Unsaturated nitroalkene; E-configuration favors reactivity in cycloadditions |

| 1-Methoxy-2-methyl-3-nitrobenzene | C₈H₉NO₃ | –NO₂ (directly on ring) | Nitro group at ring position 3; strong meta-directing effects |

| 2-Ethoxy-1-methoxy-3-(E-2-nitroethenyl)benzene | C₁₁H₁₃NO₄ | –CH=CHNO₂ (nitroethenyl) | Ethoxy and nitroethenyl groups; increased solubility in polar solvents |

| 1-Methoxy-3-(trifluoromethoxy)benzene | C₈H₇F₃O₂ | –OCF₃ (trifluoromethoxy) | Strong electron-withdrawing group; high thermal stability |

Physical and Spectroscopic Properties

- Nitroethyl vs. Nitroarylmethyl (3ab): IR: Nitroethyl shows asymmetric/symmetric NO₂ stretches at ~1520 and 1350 cm⁻¹. Nitroarylmethyl exhibits additional C–C aromatic vibrations . ¹H NMR: Nitroethyl protons (CH₂CH₂NO₂) appear as triplets (δ ~4.2–4.5 ppm for CH₂NO₂; δ ~3.0–3.3 ppm for adjacent CH₂) . In contrast, nitroarylmethyl protons (CH(NO₂)Ar) resonate as singlets (δ ~5.0 ppm) .

- Nitropropenyl (1c): The conjugated double bond results in deshielded vinyl protons (δ ~7.0–7.5 ppm) and distinct NO₂ IR stretches (~1540 cm⁻¹) .

Q & A

Q. What are the optimized synthetic protocols for 1-Methoxy-3-(2-nitroethyl)benzene, and how can purity be ensured?

The compound is synthesized via a nitroethylation reaction followed by purification using column chromatography (silica gel, hexane/EtOAc 8:2), yielding 60% as a pale-yellow oil . Key steps include:

- Reaction conditions : Use of mild Lewis acids or nucleophilic catalysts to minimize side reactions.

- Purification : Column chromatography with gradient elution to separate nitroethyl byproducts.

- Validation : Monitor reaction progress via TLC and confirm purity via NMR (e.g., δ = 3.29 ppm for CH₂-NO₂ protons) .

Q. Which spectroscopic techniques are critical for characterizing 1-Methoxy-3-(2-nitroethyl)benzene?

- ¹H/¹³C NMR : Assign aromatic protons (δ = 6.74–7.25 ppm) and methoxy groups (δ = 3.80 ppm). The nitroethyl moiety shows distinct triplet signals at δ = 4.60 ppm (CH₂-O) and δ = 3.29 ppm (CH₂-NO₂) .

- MS (ESI) : Molecular ion peaks (e.g., m/z 208 [M+H]⁺) confirm molecular weight.

- IR : Nitro group stretching (~1520 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) vibrations.

Q. How does the nitroethyl group influence the compound’s stability under varying storage conditions?

- Light sensitivity : Nitro groups are prone to photodegradation; store in amber vials at -20°C.

- Thermal stability : Conduct accelerated degradation studies (40–60°C) monitored via HPLC to assess decomposition pathways.

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for nitroethyl-substituted aromatics?

- Parameter screening : Optimize solvent polarity (e.g., DMF vs. THF) and reaction time. For example, extended reaction times may reduce nitro group reduction side reactions.

- Catalyst selection : Compare palladium vs. copper catalysts for nitroethylation efficiency .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to identify critical variables affecting yield across studies.

Q. How can computational methods predict the reactivity of 1-Methoxy-3-(2-nitroethyl)benzene in catalytic transformations?

- DFT calculations : Model the electron-withdrawing effect of the nitro group on aromatic ring electrophilicity. For example, assess HOMO-LUMO gaps to predict sites for nucleophilic attack .

- MD simulations : Study solvent interactions (e.g., benzene vs. acetonitrile) to optimize reaction media.

Q. What role does 1-Methoxy-3-(2-nitroethyl)benzene play in designing bioactive molecules?

- Nitro reduction : The nitroethyl group can be reduced to an amine (e.g., using H₂/Pd-C), enabling access to benzylamine derivatives for drug-discovery scaffolds .

- Structure-activity relationships (SAR) : Compare bioactivity of nitroethyl vs. nitrovinyl analogs (e.g., 1-Methoxy-3-(2-nitrovinyl)benzene) in antimicrobial assays .

Methodological Guidance Tables

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Synthesis Solvent | Dry THF or DCM | |

| Purification | Hexane/EtOAc (8:2) on silica gel | |

| ¹H NMR (CH₂-NO₂) | δ = 3.29 ppm (t, J = 7.4 Hz) | |

| Stability | -20°C, dark, inert atmosphere |

Key Considerations for Data Interpretation

- Contradictory NMR assignments : Cross-validate with DEPT-135 or HSQC to distinguish overlapping proton environments (e.g., aromatic vs. allylic protons) .

- Yield variability : Replicate reactions under inert atmospheres to exclude moisture-driven side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.